![molecular formula C17H13NO2 B3055219 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- CAS No. 63413-74-1](/img/structure/B3055219.png)
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is a compound that belongs to the class of isoindoles, which are nitrogen-containing heterocycles. These structures are significant in organic chemistry due to their presence in various biologically active compounds and natural products. The compound’s unique structure, featuring an isoindole core with a 4-ethenylphenylmethyl substituent, makes it an interesting subject for research and application in multiple fields.
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be achieved through several methods. One common approach involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . This method leverages a rhodium-catalyzed cascade reaction, resulting in a significant increase in molecular complexity.
Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique isoindole derivatives.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with multiple bonds such as CC, CN, CO, CS, NN, and NO.
Electrocyclization: It can undergo 1,5- and 1,7-electrocyclization, leading to the formation of heterocyclic molecules.
Substitution Reactions: The compound can also undergo substitution reactions, particularly involving the ethenylphenylmethyl group.
Common reagents used in these reactions include rhodium vinylcarbene, nitriles, and various nucleophiles and electrophiles. The major products formed from these reactions are typically heterocyclic compounds with increased molecular complexity.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, exhibiting bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes .
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be compared with other isoindole derivatives such as:
2H-Isoindole Derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Pyrrole Derivatives: Pyrrole ring closure reactions are commonly used in the synthesis of isoindoles, and these compounds exhibit similar biological activities.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Propriétés
IUPAC Name |
2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMAORHMHEGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599700 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63413-74-1 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
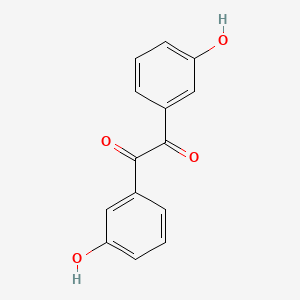


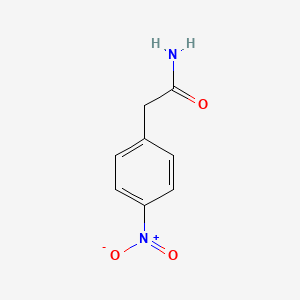
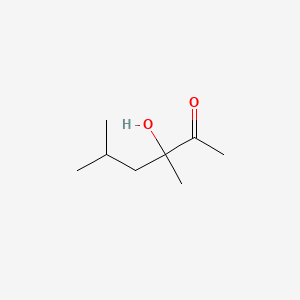
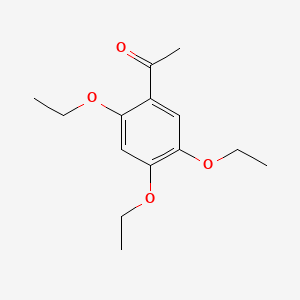

![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)
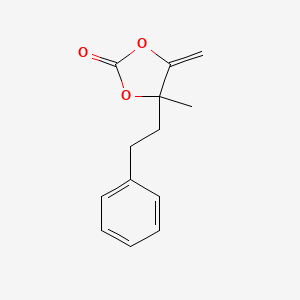
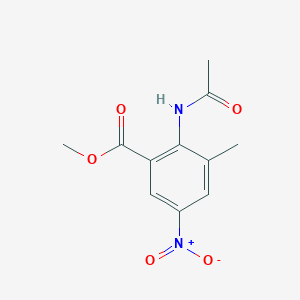
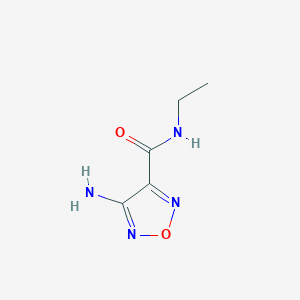

![3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3055159.png)
